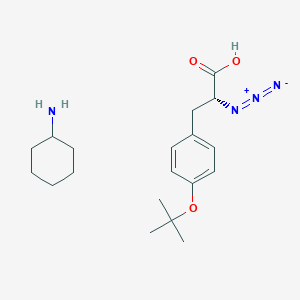
D-azidotyrosine tert-butyl ether CHA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-azidotyrosine tert-butyl ether CHA salt is a complex organic compound with potential applications in various fields of scientific research. This compound features an azido group, a phenyl ring substituted with a tert-butyl ether, and a propanoic acid moiety, combined with cyclohexanamine. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-azidotyrosine tert-butyl ether CHA salt typically involves multiple steps, including the introduction of the azido group, the formation of the phenyl ether, and the coupling with cyclohexanamine. Common synthetic routes may include:
Azidation: Introduction of the azido group using sodium azide (NaN₃) under suitable conditions.
Ether Formation: Substitution reaction to introduce the tert-butyl ether group on the phenyl ring.
Coupling Reaction: Coupling the intermediate with cyclohexanamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
D-azidotyrosine tert-butyl ether CHA salt can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The phenyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl ethers.
Scientific Research Applications
D-azidotyrosine tert-butyl ether CHA salt has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D-azidotyrosine tert-butyl ether CHA salt involves its interaction with molecular targets through its azido and phenyl ether groups. The azido group can participate in click chemistry reactions, forming stable triazole rings, while the phenyl ether group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate biological pathways and exert specific effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in having a phenyl ring with a methoxy group.
Phenethylamine: Similar in having a phenyl ring with an ethylamine group.
2-Phenylethylamine: Similar in having a phenyl ring with an ethylamine group.
Uniqueness
D-azidotyrosine tert-butyl ether CHA salt is unique due to the presence of the azido group and the tert-butyl ether on the phenyl ring, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H30N4O3 |
|---|---|
Molecular Weight |
362.47 |
Synonyms |
cyclohexanaminium (S)-2-azido-3-(4-tert-butoxyphenyl)propanoate; N3-Tyr(OtBu)-OH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



